2-(4-(Trifluoromethyl)phenyl)morpholine - 62243-72-5

2-(4-(Trifluoromethyl)phenyl)morpholine

Catalog Number: EVT-381959
CAS Number: 62243-72-5
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(4-(Trifluoromethyl)phenyl)morpholine” is a chemical compound with the CAS Number: 62243-72-5 . It has a molecular weight of 231.22 and its IUPAC name is 2-[4-(trifluoromethyl)phenyl]morpholine .

Synthesis Analysis

The synthesis of 2- and 3-Trifluoromethylmorpholines has been reported in the literature . The synthesis commenced from the commercially available 2-trifluoromethyloxirane . The procedures were scalable, and the products were obtained in multigram quantities .

Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)morpholine” is represented by the linear formula C11H12F3NO . The InChI code for this compound is 1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 .

Physical And Chemical Properties Analysis

“2-(4-(Trifluoromethyl)phenyl)morpholine” is a white solid . It has a molecular weight of 231.22 .

7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

Compound Description: This compound represents a quinazoline derivative synthesized as part of research on nitrogen-containing heterocyclic compounds with potential biological activity []. The study highlights the synthesis process and structural confirmation of this compound.

Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

Compound Description: This research paper delves into the crystal structure of this benzimidazole derivative, highlighting its conformational details and intermolecular interactions within the crystal lattice [].

2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

Compound Description: This complex morpholine acetal acts as a potent human NK-1 receptor antagonist []. It exhibits long-lasting effects in blocking Substance P, making it a potential therapeutic candidate for various conditions including pain, emesis, and psychiatric disorders.

{3- [2 (r) - [(1r) -1- [3,5- bis (trifluoromethyl) phenyl] ethoxy] -3 (s) - (4-fluorophenyl) morpholin-4-yl] methyl ] -5-oxo-4,5-dihydro - [, , ] -triazol-l-yl} phosphonic acid

Compound Description: This phosphonic acid derivative is identified as a potent Substance P (neurokinin-1) receptor antagonist []. The research focuses on its potential therapeutic use in treating emesis and inflammatory diseases.

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-5(-oxo-1H,4H-1,2,4-triazolo)methylmorpholine

Compound Description: This compound is a tachykinin receptor antagonist with therapeutic potential in treating central nervous system disorders, inflammatory diseases, pain, migraine, asthma, and emesis []. The research focuses on its specific polymorphic form, highlighting its stability and suitability for pharmaceutical formulations.

Compound Description: This compound serves as a key intermediate in the synthesis of aprepitant, a medication used to prevent nausea and vomiting []. The paper details its synthesis process, emphasizing a delicate crystallization-induced diastereomeric transformation step.

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: Compound 9, designated as V-0219, functions as a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This compound shows potential in treating obesity-associated diabetes due to its ability to enhance GLP-1R stimulation, potentate insulin secretion, reduce food intake, and improve glucose handling in preclinical models.

2-(S)-(1-(R)-(3, 5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(5-(2-phosphoryl-3-oxo-4H,-1,2,4-triazolo)methylmorpholine, bis(N-methyl-D-glucamine) salt

Compound Description: This compound, a phosphorylated morpholine acetal, acts as a water-soluble prodrug of a potent human NK-1 receptor antagonist []. It effectively inhibits NK-1-mediated inflammation and cisplatin-induced emesis in preclinical models, highlighting its potential as a therapeutic agent.

5-[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxyl]-3(S)-(4-fluorophenyl)morpholine-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazole-3-one

Compound Description: This research focuses on the preparation of two polymorphic forms of aprepitant, a medication used to prevent nausea and vomiting []. The paper outlines the specific methods for obtaining each polymorphic form, emphasizing their potential applications in drug effect research and industrial production.

[2R-2α(R),3α]-2-[1-(3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-3-morpholine hydrochloride

Compound Description: This specific morpholine derivative acts as a key intermediate in synthesizing fosaprepitant, which is a prodrug of aprepitant used to prevent nausea and vomiting []. The research focuses on improving the preparation method for this intermediate.

Benzenesulfone derivatives

Compound Description: These compounds are described as potent and selective 5-HT-6 receptor ligands []. They are proposed for the treatment and prophylaxis of central nervous system disturbances.

2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-IH,4H-1,2,4-triazolo)methyl-morpholine

Compound Description: This compound is presented as the active pharmaceutical ingredient in novel nanoparticulate pharmaceutical compositions []. These compositions are designed for treating conditions such as depression, anxiety, inflammatory diseases, and emesis, by antagonizing substance P at its receptor site or blocking neurokinin-1 receptors.

4-(4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-yl) Pyrimidine-2-Amine (JNJ-2482272)

Compound Description: This compound, identified as JNJ-2482272, is classified as a strong aryl hydrocarbon receptor (AhR) activator []. It induces the expression of CYP1A1 and increases CYP1A activity, leading to its own rapid metabolism. This characteristic makes it difficult to maintain sustained exposure for pharmacological and safety assessments.

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

Compound Description: Mavatrep, a benzo[d]imidazole derivative, demonstrates potent TRPV1 antagonist activity []. It effectively blocks capsaicin-induced calcium influx and exhibits efficacy in models of thermal hypersensitivity. Its superior pharmacological and safety profile led to its selection for clinical development as a potential pain treatment.

2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}

Compound Description: This compound acts as an air-stable n-type organic semiconductor, showing potential for use in organic thin-film transistors (OTFTs) []. It demonstrates high electron mobility and a stable performance, even after prolonged exposure to air.

PBDTTBI and PBDTBBT

Compound Description: These two low band gap conjugated polymers, PBDTTBI and PBDTBBT, incorporate 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units []. These polymers demonstrate potential for use in organic photovoltaics due to their unique optical and electrochemical properties.

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

Compound Description: This group of compounds represents novel phytoene desaturase (PDS) inhibitors, potentially useful as herbicides []. These compounds exhibit potent herbicidal activity against various weeds and demonstrate their mechanism of action by inducing PDS mRNA reduction and phytoene accumulation.

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

Compound Description: The research paper focuses on elucidating the crystal structure of this specific benzothiazepine derivative []. It details the conformational characteristics of the molecule and its intermolecular interactions within the crystal lattice.

1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole

Compound Description: The research paper delves into the crystallographic analysis of this benzimidazole derivative, highlighting its molecular geometry and intermolecular interactions within the crystal structure [].

Pyrimethaminium 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoate dimethyl sulfoxide monosolvate

Compound Description: This study examines the crystal structure of a solvated molecular salt containing the 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoate anion []. The research details the intermolecular interactions and packing arrangements within the crystal lattice.

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound, part of a series of 1,3,4-thiadiazole derivatives, displays promising anticancer activity []. It demonstrates significant cytotoxicity against the MDA breast cancer cell line, exceeding the potency of the reference drug imatinib.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. It exhibits significant weight-loss efficacy in diet-induced obese mice, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

(2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane

Compound Description: This chiral phosphinite borane complex, derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide, is a novel chiral compound []. Its absolute configuration was determined using X-ray crystallography.

3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

Compound Description: This series of Mannich bases shows potent inhibitory effects against carbonic anhydrases (CAs) and acetylcholinesterase (AChE) []. They are considered potential drug candidates for various conditions, including glaucoma, epilepsy, and Alzheimer's disease.

1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl

Compound Description: This benzotriazinyl radical, characterized by X-ray crystallography and SQUID magnetometry, exhibits interesting magnetic properties []. It forms a 1D columnar assembly in the solid state and displays ferromagnetic interactions.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This peripherally restricted CB1R antagonist exhibits significant weight-loss efficacy in diet-induced obese mice []. Its low blood-brain barrier permeability makes it a promising candidate for treating obesity and related metabolic disorders with reduced risk of central nervous system side effects.

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one

Compound Description: This compound, a morpholine Mannich base of an asymmetrical mono-carbonyl analog of curcumin (AMAC), was synthesized and evaluated for its antioxidant and anti-inflammatory properties []. Although it showed lower anti-inflammatory activity than the parent compound, its unique structural features make it a valuable addition to the AMAC family.

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767, a thiazolidinedione-containing compound, acts as a peroxisome proliferator-activated receptor α/γ agonist [, , , , ]. It exhibits complex metabolic pathways involving cytochrome P450 enzymes, methyltransferases, flavin monooxygenases, and esterases. MK-0767 is primarily metabolized by TZD ring opening and subsequent S-methylation and oxidation. It shows species-differential stereoselective oxidation.

Poly(ether imide)s (PEIs) derived from 4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine

Compound Description: These fluorinated PEIs, synthesized from a novel diamine monomer, demonstrate excellent thermal stability, good solubility, and low dielectric constants []. They are promising materials for applications requiring high-performance polymers, such as microelectronics and aerospace.

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

Compound Description: This chiral alcohol serves as a vital pharmaceutical intermediate in synthesizing a chemokine CCR5 antagonist []. A biocatalytic approach using recombinant E. coli enables its efficient preparation with excellent enantioselectivity.

2,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

Compound Description: This series of novel triazole derivatives, synthesized via microwave irradiation, were subsequently studied for their physicochemical properties, including their pKa values in nonaqueous solvents []. This research provides valuable information about their acidity and potential reactivity.

[(tfmpiq)2Ir(imdzppo)] (2a) and [(tfmpiq)2Ir(idzpo)] (2b)

Compound Description: These iridium(III) complexes, containing the 1-(4-(trifluoromethyl)phenyl)isoquinoline (tfmpiq) ligand, are highly efficient red phosphors []. They exhibit high quantum yields and emit red light, making them suitable candidates for use in organic light-emitting diodes (OLEDs).

3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl radical

Compound Description: This novel benzotriazinyl radical, characterized by X-ray crystallography and magnetic susceptibility measurements, exhibits a reversible sharp spin transition []. This unique property arises from its specific molecular packing and intermolecular interactions.

2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Compound Description: This series of compounds exhibits potent serotonin (5-HT1A/5-HT7) receptor affinity and moderate inhibitory activity against phosphodiesterase (PDE4B and PDE10A) []. These compounds, particularly compound 9 (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), show promising antidepressant and anxiolytic effects in preclinical models.

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is a potent piperazine-based CCR5 antagonist with excellent oral bioavailability []. It effectively inhibits HIV-1 entry and replication, highlighting its potential as an antiretroviral agent.

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

Compound Description: This series of phosphonate derivatives demonstrates potent α-glucosidase inhibitory activity []. Synthesized through an efficient green chemistry approach, these compounds show potential as therapeutic agents for managing type 2 diabetes by inhibiting carbohydrate digestion and regulating blood glucose levels.

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives

Compound Description: This series of pyrazoline derivatives, synthesized from chalcones, exhibit potent antioxidant, anti-inflammatory, and antidiabetic activity []. These compounds demonstrate promising inhibitory activity against DPPH and ABTS radicals, lipoxygenase enzyme, and α-glucosidase, respectively.

(E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607)

Compound Description: KR-67607, a novel selective 11β-HSD1 inhibitor, shows potential in preventing benzalkonium chloride (BAC)-induced dry eye syndrome []. It exhibits protective effects by reducing pro-inflammatory cytokines, reactive oxygen species, and 11β-HSD1 expression, while promoting antioxidant and mucus secretion in preclinical models.

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: This series of oxadiazole derivatives demonstrates significant anticancer and antioxidant activities []. Compound 6h, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, shows potent cytotoxicity against various cancer cell lines, while compound 6i, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, exhibits promising antioxidant activity.

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues

Compound Description: This series of hydrazinecarboxamides and related analogs exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating selectivity for AChE []. These compounds also display mild antimycobacterial activity but lack significant cytostatic properties against eukaryotic cell lines.

Properties

CAS Number

62243-72-5

Product Name

2-(4-(Trifluoromethyl)phenyl)morpholine

IUPAC Name

2-[4-(trifluoromethyl)phenyl]morpholine

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2

InChI Key

OMFWOWNSVWSVBC-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.